molecular formula C10H12N2O2 B592548 4-(2-Aminophenyl)morpholin-3-one CAS No. 1082588-73-5

4-(2-Aminophenyl)morpholin-3-one

Cat. No.: B592548
CAS No.: 1082588-73-5
M. Wt: 192.218
InChI Key: AKPYISYUMOZZAJ-UHFFFAOYSA-N
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Description

4-(2-Aminophenyl)morpholin-3-one is a reagent used in the preparation of various Morpholine based pharmaceuticals . It is also an intermediate during the preparation of imidazothiazoles as protein kinase inhibitors for treating cancers .


Synthesis Analysis

The synthesis of this compound involves the reaction of 2-(2~chloroethoxy)acetic acid with 4-nitro-aniline with a phenylboronic acid catalyst . The product is then transformed to 4-(4-nitrophenyl)morpholin-3-one in a one-pot procedure .


Molecular Structure Analysis

The molecular formula of this compound is C10H12N2O2 . It has a molecular weight of 192.22 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been described in the Synthesis Analysis section. Further details about its chemical reactions can be found in the referenced papers .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 171.0 to 175.0 °C . Its solubility in DMSO and Methanol is slight, and it needs to be heated .

Scientific Research Applications

Synthesis and Industrial Applications

4-(2-Aminophenyl)morpholin-3-one serves as an intermediate in the synthesis of various pharmacologically active compounds, including rivaroxaban, a widely used anticoagulant. The synthesis routes for rivaroxaban and its intermediates, including 4-(4-aminophenyl)-3-morpholinone, highlight the chemical's commercial value and feasibility for large-scale manufacturing. The preferred synthetic route starting from bromobenzene indicates the compound's significance in industrial applications due to its efficiency and commercial viability (Zhang Fu-li, 2012).

Role in Pharmacological Research

Morpholine derivatives, including this compound, play a crucial role in pharmacological research due to their presence in compounds with diverse pharmacological activities. The morpholine ring is a common structural motif in many pharmacologically active compounds, which have been designed for their significant therapeutic potentials. Research on morpholine and pyran analogues has highlighted their broad spectrum of pharmacophoric activities, underscoring the importance of these derivatives in the development of new therapeutic agents (M. Asif & M. Imran, 2019).

Gene Function Inhibition in Model Organisms

Morpholino oligos, related to this compound's chemical class, have been utilized extensively for inhibiting gene function in various model organisms. This application is pivotal for studying gene function and has shown that morpholinos provide a relatively simple and rapid method to analyze the effects of gene inhibition across a range of organisms, from sea urchin to mouse. With careful controls, these studies have significantly contributed to our understanding of gene function and regulation (J. Heasman, 2002).

Environmental and Analytical Chemistry

In environmental and analytical chemistry, compounds structurally related to this compound, such as 4-aminobiphenyl derivatives, are studied for their carcinogenic potential and as biomarkers in cancer risk assessment. The detection and quantitation of these compounds in biological samples are crucial for understanding their metabolic pathways and carcinogenicity. Advanced analytical methods, including liquid chromatography-mass spectrometry (LC-MS), play a significant role in these studies, contributing to our understanding of the biological impact of these compounds and their roles in environmental health (Zhidan Chen, Yuesheng Zhang, & P. Vouros, 2018).

Safety and Hazards

Users should avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . Appropriate exhaust ventilation should be provided at places where dust is formed .

Properties

IUPAC Name

4-(2-aminophenyl)morpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c11-8-3-1-2-4-9(8)12-5-6-14-7-10(12)13/h1-4H,5-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKPYISYUMOZZAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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